O-alkylglycerolipid

Description

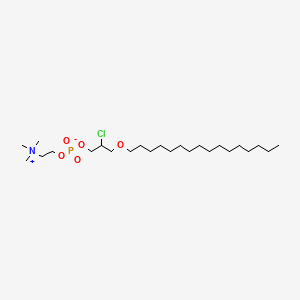

O-alkylglycerolipids are a class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol backbone and an ester bond at the sn-2 position. Their general structure is 1-O-alkyl-2-O-acyl-sn-glycerol, where the alkyl chain (e.g., octadecyl, C18:0) is linked via an ether bond, and the acyl group (e.g., palmitoyl, C16:0) is esterified . These compounds are synthesized chemically through alkylation of isopropylidene-sn-glycerol with alkyl halides (e.g., 1-bromooctadecane) using sodium hydride, followed by deketalation and subsequent acylation .

Properties

CAS No. |

83310-03-6 |

|---|---|

Molecular Formula |

C24H51ClNO5P |

Molecular Weight |

500.1 g/mol |

IUPAC Name |

(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3 |

InChI Key |

QWOGUZHVBMCFPK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |

Other CAS No. |

131024-84-5 |

Synonyms |

1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine 1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine OCDPC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-alkylglycerolipid typically involves multiple steps. One common method includes the reaction of 2-chloro-3-hexadecoxypropyl chloride with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps may include recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

O-alkylglycerolipid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding alcohols or carboxylic acids.

Reduction: Formation of alkanes or amines.

Substitution: Formation of substituted phosphates or amines.

Scientific Research Applications

O-alkylglycerolipid is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In studies involving cell membrane interactions and signaling pathways.

Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-alkylglycerolipid involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylacylglycerophospholipids

Alkylacylglycerophospholipids, such as 1-O-alkyl-2-O-acyl-sn-glycero-phosphate (alkylacyl phosphatidic acid), share the core structure of O-alkylglycerolipids but include a phosphate group at the sn-3 position.

Key Differences:

The phosphate group in alkylacylglycerophospholipids introduces polarity, enabling integration into lipid bilayers and participation in membrane-associated signaling. In contrast, O-alkylglycerolipids lack this modification, favoring roles in intracellular signaling through direct PKC interaction .

Diacylglycerolipids (DAG)

Diacylglycerolipids feature ester bonds at both sn-1 and sn-2 positions. While structurally analogous to O-alkylglycerolipids, their synthesis and stability differ significantly.

Key Differences:

| Property | This compound | Diacylglycerolipid |

|---|---|---|

| Bond Type | Ether (sn-1) + ester (sn-2) | Ester bonds at sn-1 and sn-2 |

| Chemical Stability | Ether bonds resist hydrolysis | Ester bonds prone to enzymatic/chemical cleavage |

| Biological Role | Signaling modulation (e.g., PKC inhibition) | Energy storage, membrane structure |

The ether linkage in O-alkylglycerolipids enhances metabolic stability, making them more suitable for therapeutic applications compared to DAGs, which are rapidly metabolized .

Plasmalogens (Vinyl Ether Lipids)

Plasmalogens possess a vinyl ether bond at sn-1 and an ester bond at sn-2. While structurally similar, their reactivity and functions diverge.

Key Differences:

Plasmalogens’ vinyl ether bond confers susceptibility to oxidative damage, whereas O-alkylglycerolipids’ alkyl ether bonds enhance resilience, favoring roles in sustained signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.